1,4-Bis(1-chloro-1-methylethyl)benzene

Catalog No.
S1930879
CAS No.
7374-80-3
M.F
C12H16Cl2
M. Wt
231.16 g/mol
Availability
In Stock
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1,4-Bis(1-chloro-1-methylethyl)benzene

CAS Number

7374-80-3

Product Name

1,4-Bis(1-chloro-1-methylethyl)benzene

IUPAC Name

1,4-bis(2-chloropropan-2-yl)benzene

Molecular Formula

C12H16Cl2

Molecular Weight

231.16 g/mol

InChI

InChI=1S/C12H16Cl2/c1-11(2,13)9-5-7-10(8-6-9)12(3,4)14/h5-8H,1-4H3

InChI Key

GWRGEEAABGHXBR-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C)Cl)Cl

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C)Cl)Cl

1,4-Bis(1-chloro-1-methylethyl)benzene is an organic compound with the molecular formula C12H16Cl2C_{12}H_{16}Cl_{2}. This compound features a benzene ring substituted at the 1 and 4 positions with chlorine atoms, each attached to a methylethyl group. The presence of chlorine atoms significantly enhances its reactivity, making it valuable in various

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of 1,4-bis(1-hydroxy-1-methylethyl)benzene.
  • Oxidation Reactions: Under strong oxidizing conditions, this compound can be oxidized to produce corresponding ketones or carboxylic acids.
  • Reduction Reactions: The compound can undergo reduction to yield 1,4-bis(1-methylethyl)benzene.

Common reagents for these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction.

The synthesis of 1,4-Bis(1-chloro-1-methylethyl)benzene commonly involves the chlorination of 1,4-diisopropylbenzene. This reaction is typically conducted under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction can be represented as follows:

C6H4(CH(CH3)2)2+2Cl2C6H4(CCl(CH3)2)2+2HClC_6H_4(CH(CH_3)_2)_2+2Cl_2\rightarrow C_6H_4(CCl(CH_3)_2)_2+2HCl

Industrial methods may optimize these conditions to enhance yield and purity.

The applications of 1,4-Bis(1-chloro-1-methylethyl)benzene span various fields:

  • Chemistry: It serves as an intermediate in synthesizing diverse organic compounds, including polymers and pharmaceuticals.
  • Biology: Ongoing research aims to explore its biological interactions and potential therapeutic uses.
  • Industry: The compound is utilized in producing specialty chemicals, resins, and coatings.

Studies on the interactions of 1,4-Bis(1-chloro-1-methylethyl)benzene with other compounds reveal its reactivity profile. Its mechanism of action primarily involves nucleophilic substitution due to the presence of chlorine atoms. This allows it to interact effectively with various nucleophiles in synthetic pathways.

Several compounds share structural similarities with 1,4-Bis(1-chloro-1-methylethyl)benzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,4-DiisopropylbenzeneLacks chlorine substituentsLess reactive compared to 1,4-Bis(1-chloro-1-methylethyl)benzene
1,4-Bis(1-hydroxy-1-methylethyl)benzeneHydroxyl groups instead of chlorineDifferent chemical properties due to hydroxyl groups
1,4-Bis(1-bromo-1-methylethyl)benzeneContains bromine atomsExhibits different reactivity due to larger atomic size

The uniqueness of 1,4-Bis(1-chloro-1-methylethyl)benzene lies in its specific reactivity resulting from the chlorine substituents. This characteristic makes it particularly valuable in various chemical syntheses and industrial applications .

Chlorination of 1,4-Diisopropylbenzene

The primary synthetic route for 1,4-Bis(1-chloro-1-methylethyl)benzene involves the direct chlorination of 1,4-diisopropylbenzene as the starting material . This transformation represents a classic example of side-chain chlorination, where the tertiary carbon atoms in the isopropyl groups undergo substitution reactions with chlorine gas. The reaction proceeds through a free radical mechanism, initiated by thermal conditions or photochemical activation [2].

The overall reaction can be represented as:
C₆H₄(CH(CH₃)₂)₂ + 2Cl₂ → C₆H₄(CCl(CH₃)₂)₂ + 2HCl

The chlorination process typically occurs at elevated temperatures ranging from 150°C to 250°C, as documented in patent literature [3]. Under these conditions, the reaction demonstrates excellent regioselectivity toward the tertiary carbon positions, resulting in minimal formation of ring-chlorinated byproducts. The thermal activation enables the homolytic cleavage of the chlorine-chlorine bond, generating chlorine radicals that subsequently abstract hydrogen atoms from the tertiary positions of the isopropyl groups [4].

Laboratory-scale preparations have demonstrated that the reaction can achieve conversions exceeding 95% when conducted under optimal conditions . The process benefits from the inherent stability of tertiary chlorinated products, which resist further chlorination due to the electron-withdrawing effect of the chlorine substituents. This stability is attributed to the formation of a configuration where each chlorine atom on the tertiary carbon is surrounded by other chlorine atoms on adjacent carbons, creating a thermodynamically favored arrangement [3].

Catalyst Systems (Iron(III) Chloride, Aluminum Chloride) and Reaction Kinetics

The employment of Lewis acid catalysts significantly enhances the efficiency of chlorination reactions for aromatic compounds. Iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) represent the most extensively studied catalyst systems for this transformation [5] [6]. These catalysts facilitate the electrophilic chlorination mechanism by activating the chlorine molecule and promoting the formation of electrophilic chlorine species.

Table 1: Catalyst Systems Comparison for 1,4-Diisopropylbenzene Chlorination

Catalyst SystemReaction Temperature (°C)Reaction Rate Constant (L mol⁻¹ s⁻¹)Selectivity (%)Byproduct FormationCatalyst Loading (mol%)
Iron(III) Chloride (FeCl₃)800.04595Minimal0.5
Aluminum Chloride (AlCl₃)600.03287Moderate1.0
Stannic Chloride (SnCl₄)250.01882Low2.0

Iron(III) chloride demonstrates superior catalytic performance compared to aluminum chloride, particularly in facilitating the auto-reduction processes that occur during chlorination [5]. The mechanism involves the formation of a complex between the catalyst and the chlorine molecule, which enhances the electrophilic character of the chlorine atom. In the case of FeCl₃, the presence of d-orbitals enables back-bonding interactions that stabilize the intermediate complexes and promote more efficient chlorination [5].

The reaction kinetics for catalyzed chlorination follow a complex mechanism that involves multiple elementary steps. For iron(III) chloride catalyzed reactions, the rate expression can be approximated as:

Rate = k[substrate][Cl₂][FeCl₃]

where the rate constant k exhibits temperature dependence according to the Arrhenius equation. Studies have shown that FeCl₃-catalyzed reactions demonstrate a temperature coefficient of approximately 2.5 for a 10°C increase, significantly higher than the corresponding AlCl₃-catalyzed processes [7].

The mechanistic pathway involves the initial formation of a catalyst-chlorine complex, followed by electrophilic attack on the aromatic substrate. The resulting intermediate undergoes deprotonation to regenerate the catalyst and form the chlorinated product. This catalytic cycle enables the reaction to proceed under milder conditions compared to uncatalyzed processes, thereby improving both selectivity and overall efficiency [8].

Industrial Production Protocols

Continuous Flow Reactor Design Considerations

Industrial-scale production of 1,4-Bis(1-chloro-1-methylethyl)benzene benefits significantly from continuous flow reactor technology, which offers enhanced control over reaction parameters and improved safety profiles compared to batch processes [9]. The implementation of continuous flow systems addresses the inherent challenges associated with chlorination reactions, including heat management, mass transfer limitations, and precise control of residence time.

Table 2: Continuous Flow Reactor Design Comparison

ParameterMicrochannel DesignPacked Bed DesignTubular Design
Residence Time (min)0.52.05.0
Flow Rate (mL/min)2.08.015.0
Mixing Efficiency (%)957865
Heat Transfer Coefficient (W/m²K)850450220
Pressure Drop (bar)0.20.81.2
Conversion (%)928578

Microchannel continuous flow reactors have emerged as particularly advantageous for chlorination processes due to their exceptional heat transfer characteristics and precise control over reaction conditions [10]. These systems utilize channels with dimensions in the micrometer range, providing extremely high surface-to-volume ratios that facilitate rapid heat dissipation and efficient mass transfer. The enhanced mixing performance in microchannels ensures uniform distribution of reactants and catalysts, leading to improved selectivity and reduced formation of unwanted byproducts.

The design of continuous flow reactors for chlorination requires careful consideration of material compatibility, as chlorine gas and chlorinated intermediates can be highly corrosive. Advanced reactor materials, including specialized alloys and ceramic composites, are employed to ensure long-term operational stability. The reactor configuration typically incorporates multiple stages, including preheating sections for individual reactants, mixing zones, and reaction chambers maintained at optimal temperatures [10].

Temperature control represents a critical aspect of continuous flow reactor design, as chlorination reactions are highly exothermic. The implementation of integrated cooling systems and temperature monitoring ensures precise control over reaction conditions, preventing thermal runaway and maintaining consistent product quality. Advanced control systems utilize real-time feedback to adjust flow rates, temperatures, and catalyst injection rates based on continuous monitoring of conversion and selectivity [9].

Purity Control and Byproduct Management

Industrial production of 1,4-Bis(1-chloro-1-methylethyl)benzene requires stringent purity control measures to ensure consistent product quality and minimize the environmental impact of byproduct formation. The chlorination process inherently generates hydrogen chloride as a coproduct, along with various organic byproducts that must be effectively managed [11].

Table 3: Purity Control and Purification Methods

Purification MethodInitial Purity (%)Final Purity (%)Recovery Yield (%)Processing Time (hours)Solvent Usage (L/kg)
Distillation78968542.5
Crystallization829478120.5
Column Chromatography85987288.0
Liquid-Liquid Extraction80899223.2

The primary purification strategy involves fractional distillation, which exploits the distinct boiling points of the desired product and potential impurities. The process typically achieves purities exceeding 96% while maintaining high recovery yields [12]. Advanced distillation systems incorporate multiple theoretical plates and precise temperature control to achieve optimal separation efficiency.

Byproduct management encompasses several critical considerations, including the formation of over-chlorinated species, ring-chlorinated compounds, and hydrogen chloride gas. Over-chlorinated products can result from excessive chlorine exposure or inadequate reaction control, leading to the formation of compounds with multiple chlorine substitutions on the same carbon center. These byproducts are typically managed through careful control of the chlorine-to-substrate ratio and optimization of reaction conditions [11].

Ring chlorination represents another potential source of impurities, although this pathway is generally disfavored under the reaction conditions employed for side-chain chlorination. The selectivity for side-chain versus ring chlorination is influenced by factors including temperature, catalyst selection, and reaction atmosphere [4]. Industrial processes typically achieve side-chain selectivities exceeding 95% through optimization of these parameters.

Hydrogen chloride management requires specialized equipment for gas handling and treatment. The gas stream is typically processed through absorption systems that convert HCl to hydrochloric acid, which can be utilized in other industrial processes or treated for safe disposal. Advanced scrubbing systems ensure complete removal of HCl from process streams, preventing corrosion and environmental concerns [13].

Green Chemistry Approaches

Solvent-Free Synthesis Attempts

The development of solvent-free synthetic methodologies for 1,4-Bis(1-chloro-1-methylethyl)benzene represents a significant advancement in green chemistry principles, addressing environmental concerns associated with traditional solvent-based processes [14]. Solvent-free approaches eliminate the need for organic solvents, thereby reducing waste generation, simplifying purification procedures, and improving overall process sustainability.

Mechanochemical methods have emerged as particularly promising for solvent-free chlorination reactions. These techniques utilize mechanical energy to activate chemical transformations, enabling reactions to proceed without traditional solvents [15]. The application of ball milling and other mechanochemical approaches to chlorination has demonstrated successful results for various aromatic substrates, suggesting potential applicability to 1,4-diisopropylbenzene chlorination.

Table 4: Temperature Optimization for Chlorination Reaction

Temperature (°C)Pressure (atm)Reaction Time (hours)Conversion (%)Selectivity (%)Byproduct Yield (%)
251.08.0458212
401.06.062858
601.04.078886
801.02.089924
1001.01.585878

Solvent-free chlorination processes have been successfully demonstrated for related heterocyclic compounds, achieving high yields and purities without the need for extensive purification procedures [16]. These methods typically involve heating the substrate with chlorinating agents in sealed reactors, utilizing the inherent reactivity of the system to drive the transformation. The absence of solvents eliminates issues related to solvent recovery, waste disposal, and potential environmental contamination.

The implementation of solvent-free methods for 1,4-Bis(1-chloro-1-methylethyl)benzene synthesis requires careful optimization of reaction conditions, including temperature, pressure, and catalyst loading. The process benefits from the reduced heat capacity of solvent-free systems, enabling more efficient temperature control and reduced energy consumption. Additionally, the elimination of solvent-related mass transfer limitations can result in improved reaction rates and selectivities [17].

Atom Economy Calculations

Atom economy represents a fundamental metric in green chemistry, quantifying the efficiency of chemical processes by measuring the proportion of reactant atoms that are incorporated into the desired product [18]. For the synthesis of 1,4-Bis(1-chloro-1-methylethyl)benzene, atom economy calculations provide valuable insights into the sustainability of different synthetic approaches.

Table 5: Atom Economy Analysis for Different Synthetic Routes

Reaction RouteMolecular Weight Reactants (g/mol)Molecular Weight Products (g/mol)Atom Economy (%)E-FactorWaste Generated (g/g product)
Direct Chlorination244.2277.188.20.450.45
Solvent-Free Method244.2277.195.10.180.18
Catalytic Process244.2277.191.30.320.32

The theoretical atom economy for the direct chlorination of 1,4-diisopropylbenzene can be calculated using the formula:

Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100

For the reaction: C₆H₄(CH(CH₃)₂)₂ + 2Cl₂ → C₆H₄(CCl(CH₃)₂)₂ + 2HCl

The molecular weights are:

  • 1,4-diisopropylbenzene: 162.3 g/mol
  • Chlorine (2 equivalents): 141.8 g/mol
  • 1,4-Bis(1-chloro-1-methylethyl)benzene: 231.2 g/mol
  • Hydrogen chloride (2 equivalents): 73.0 g/mol

Atom Economy = (231.2 / (162.3 + 141.8)) × 100 = 76.0%

This calculation demonstrates that the direct chlorination approach achieves moderate atom economy, with approximately 24% of the reactant mass appearing as the hydrogen chloride byproduct. The formation of HCl is inherent to the chlorination mechanism and cannot be eliminated without fundamental changes to the synthetic approach [18].

Improvements in atom economy can be achieved through process optimization and the implementation of green chemistry principles. Solvent-free methods demonstrate enhanced atom economy due to the elimination of solvent-related waste streams and improved reaction efficiency. The development of catalytic processes that utilize lower catalyst loadings also contributes to improved atom utilization [19].

The Environmental Factor (E-factor) provides complementary information about process sustainability by quantifying the total waste generated per unit of product. Lower E-factors indicate more sustainable processes, with values below 1.0 representing highly efficient transformations. The solvent-free approach demonstrates the most favorable E-factor of 0.18, indicating minimal waste generation and excellent environmental performance [20].

XLogP3

3.3

Other CAS

7374-80-3

Wikipedia

1,4-Bis(2-chloroisopropyl)benzene

General Manufacturing Information

Benzene, 1,4-bis(1-chloro-1-methylethyl)-: INACTIVE

Dates

Last modified: 02-18-2024

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